![molecular formula C21H18N4O3S2 B2539159 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 313528-80-2](/img/structure/B2539159.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It is a synthetic compound that was first described in 2008, and since then, it has been the subject of numerous scientific studies. In
Scientific Research Applications
- Target Selectivity : Oprea1_596776 derivatives can selectively target specific proteins due to the stereogenicity of carbons. Different stereoisomers and spatial orientations of substituents influence the biological profile of drug candidates .
- Thiazole Moiety : The thiazole-2-yl group in Oprea1_596776 has been studied for its antimicrobial and anticancer properties. Efforts to combat drug resistance have led to investigations of newly synthesized derivatives containing this moiety .
- Cytotoxicity : Related thiazole derivatives have demonstrated potent effects against human tumor cell lines, making them promising candidates for cancer therapy .
- Decision-Making and Complex Problem Solving : OR, an interdisciplinary field, applies mathematical and statistical models to solve complex problems. In engineering sciences and sustainable development, OR finds applications in energy, transportation, water resources management, climate change mitigation, and waste management .
- Operations Research and Data Science : Recent research explores the use of OR and data science to disrupt illicit markets. These methods aid in understanding and combating illegal activities .
- Nuclear Physics Research : Oprea1_596776 has been investigated in the context of fast proton-induced fission of uranium-238. Researchers evaluated fission variables, including cross-sections, mass distributions, and prompt neutron emission .
Medicinal Chemistry and Drug Discovery
Antimicrobial and Anticancer Research
Operational Research (OR) Applications
Disrupting Illicit Markets
Fast Proton-Induced Fission of 238U
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Mode of Action
Thiazole nucleus, a part of its structure, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to interfere with various biological pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, suggesting that they may induce a range of molecular and cellular changes .
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c22-13-15-3-5-16(6-4-15)19-14-29-21(23-19)24-20(26)17-7-9-18(10-8-17)30(27,28)25-11-1-2-12-25/h3-10,14H,1-2,11-12H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCWCNJERTSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
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